molecular formula C22H18N4O5S B2826434 5-Acetyl-6-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile CAS No. 299200-86-5

5-Acetyl-6-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile

Cat. No. B2826434
CAS RN: 299200-86-5
M. Wt: 450.47
InChI Key: ANLZFHYVCGULOQ-UHFFFAOYSA-N
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Description

The compound is a dihydropyridine derivative, which is a class of compounds known for their wide range of biological activities. Dihydropyridines are often used in medicine, particularly in the treatment of high blood pressure and angina .


Synthesis Analysis

The synthesis of such a compound would likely involve a multi-step process, including the formation of the dihydropyridine ring, the introduction of the acetyl and methyl groups, and the addition of the nitrobenzyl and nitrophenyl groups .


Molecular Structure Analysis

The molecule contains several functional groups, including an acetyl group, a methyl group, two nitro groups, and a sulfanyl group. These groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

As a dihydropyridine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the nitro groups could be reduced to amines, or the sulfanyl group could be oxidized .

Scientific Research Applications

Structural Characterization and Potential Applications

Structural Insights and Inhibitory Potential Against DHFR : A study explored the structural characterization of three 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives, revealing their L-shaped conformation and potential as dihydrofolate reductase (DHFR) inhibitors through molecular docking simulations (L. H. Al-Wahaibi et al., 2021).

Transparent Polyimides with High Refractive Index : Another study synthesized transparent polyimides (PIs) with high refractive indices and small birefringences, derived from thiophenyl-substituted benzidines. These PIs demonstrated good thermomechanical stabilities and potential for optical applications (P. Tapaswi et al., 2015).

Anodic Oxidation and Electrochemical Studies : Research on the anodic oxidation of 2-nitrobenzenesulfenamides derived from secondary cyclic amines provided insights into electrochemical processes that could be relevant for synthesizing or modifying related compounds (H. Sayo et al., 1983).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being used as a drug, it might interact with certain receptors or enzymes in the body .

properties

IUPAC Name

5-acetyl-6-methyl-4-(2-nitrophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-1,4-dihydropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5S/c1-13-20(14(2)27)21(17-5-3-4-6-19(17)26(30)31)18(11-23)22(24-13)32-12-15-7-9-16(10-8-15)25(28)29/h3-10,21,24H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLZFHYVCGULOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C#N)C3=CC=CC=C3[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-6-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile

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